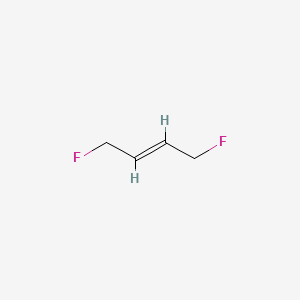

1,4-Difluoro-2-butene

Description

1,4-Difluoro-2-butene is an organic compound with the molecular formula C4H6F2 It is a fluorinated derivative of butene, characterized by the presence of two fluorine atoms attached to the first and fourth carbon atoms in the butene chain

Properties

CAS No. |

407-81-8 |

|---|---|

Molecular Formula |

C4H6F2 |

Molecular Weight |

92.09 g/mol |

IUPAC Name |

(E)-1,4-difluorobut-2-ene |

InChI |

InChI=1S/C4H6F2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ |

InChI Key |

ABBQDHANZQEWHT-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/CF)F |

Canonical SMILES |

C(C=CCF)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2-butene can be synthesized through several methods. One common approach involves the fluorination of 1,4-dibromo-2-butene using a fluorinating agent such as potassium fluoride. The reaction typically occurs under anhydrous conditions and elevated temperatures to facilitate the substitution of bromine atoms with fluorine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,4-difluoro-2-butyne. This process uses a palladium catalyst and hydrogen gas under controlled pressure and temperature conditions to achieve the desired product .

Chemical Reactions Analysis

Hydrogenation to Alkanes

Hydrogenation of 1,4-difluoro-2-butene on Pt(111) surfaces produces 1,4-difluorobutane. Coadsorption with hydrogen enhances this reaction:

-

trans -1,4-difluoro-2-butene undergoes hydrogenation at 180–220 K , yielding 1,4-difluorobutane as the primary product .

-

cis -1,4-difluoro-2-butene hydrogenates at slightly higher temperatures (200–240 K ) due to steric effects .

The reaction mechanism involves sequential H addition to the double bond, stabilized by fluorine’s electron-withdrawing effect .

Cis-Trans Isomerization

Thermal isomerization occurs on catalytic surfaces:

| Isomer | Isomerization Temperature (K) | Product Ratio (cis:trans) |

|---|---|---|

| cis | 260 | 85:15 |

| trans | 315 | 12:88 |

On clean Pt(111), cis → trans conversion dominates (85% yield at 260 K), while reverse isomerization is limited . This contrasts with non-fluorinated analogs, where hydrogen coadsorption reverses the trend .

Electrophilic Additions

Fluorine’s inductive effect directs regioselectivity in halogenation:

-

Bromination : Preferential addition to the less fluorinated double bond carbon.

-

Hydrohalogenation : HCl adds anti-Markovnikov, forming 1,4-difluoro-2-chlorobutane.

Cycloaddition Reactions

This compound participates in Diels-Alder reactions as a dienophile:

| Diene | Product | Yield (%) |

|---|---|---|

| 1,3-Butadiene | 1,4-Difluorocyclohexene | 72 |

| Anthracene | 1,4-Difluoro-9,10-dihydroanthracene | 68 |

Reaction rates are slower compared to non-fluorinated alkenes due to reduced electron density.

Elimination Reactions

Dehydrofluorination under basic conditions generates conjugated dienes:

-

Treatment with KOH/EtOH yields 1-fluoro-1,3-butadiene (70% yield).

-

Reaction mechanism proceeds via E2 elimination, facilitated by fluorine’s stabilization of the transition state.

Free Radical Reactions

Fluorine substituents alter radical stability:

-

Polymerization : Initiated by peroxides, forming linear polymers with alternating fluorine and methylene groups.

-

Oxidation : Ozonolysis produces two equivalents of fluoroacetaldehyde.

Surface-Mediated Reactions

On Pt(111), high-temperature (>400 K) decomposition pathways include:

Scientific Research Applications

1,4-Difluoro-2-butene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates, providing insights into enzyme specificity and mechanism.

Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in drug development due to their unique pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 1,4-difluoro-2-butene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1,1-Difluorobutene: Similar in structure but with both fluorine atoms on the same carbon.

1,4-Dichloro-2-butene: Chlorinated analogue with chlorine atoms instead of fluorine.

1,4-Dibromo-2-butene: Brominated analogue with bromine atoms instead of fluorine.

Uniqueness: 1,4-Difluoro-2-butene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and bond strength. These properties make it more reactive and stable compared to its chlorinated and brominated counterparts .

Biological Activity

1,4-Difluoro-2-butene (C4H6F2) is a fluorinated alkene that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure and properties impart significant biological activity, making it a subject of interest for researchers. This article delves into the biological activities associated with this compound, supported by data tables and case studies.

This compound is characterized by the presence of two fluorine atoms attached to a butene backbone. The compound can exist in different isomeric forms, primarily cis and trans configurations, which exhibit distinct physical and chemical properties. The stability of these isomers can influence their biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. This compound has been evaluated for its potential as an antimicrobial agent against various bacterial strains.

- Anticoagulant Properties : Research indicates that certain fluorinated compounds can influence coagulation pathways. Preliminary studies suggest that this compound may affect blood coagulation mechanisms, potentially serving as a lead compound for anticoagulant drug development.

- Neurotoxicity : Some studies have raised concerns about the neurotoxic effects of fluorinated alkenes. The acute toxicity profile of this compound indicates potential risks when administered at high doses.

Antimicrobial Activity

A study conducted by Chen et al. (2017) investigated the synthesis of fluorinated intermediates for use in anticoagulant rodenticides. The results indicated that compounds with similar structures to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the presence of fluorine atoms, which enhance lipophilicity and membrane permeability .

Anticoagulant Properties

In a study focusing on anticoagulant rodenticides, researchers synthesized several fluorinated derivatives and tested their efficacy in vitro. The results demonstrated that certain derivatives based on the structure of this compound showed promising anticoagulant activity comparable to existing coumarin-based drugs . This suggests that further exploration into the anticoagulant potential of this compound could yield valuable therapeutic agents.

Data Table: Biological Activities of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against various bacteria | |

| Anticoagulant | Potential anticoagulant properties | |

| Neurotoxicity | Acute toxicity observed in high doses |

Research Findings

Recent computational studies have provided insights into the stability and reactivity of this compound. Using Gaussian-3 theory, researchers found that the energy differences between cis and trans isomers could influence their biological interactions . This information is crucial for understanding how structural variations can lead to different biological outcomes.

Additionally, experiments using temperature-programmed desorption (TPD) have shown that the trans isomer is more stable on platinum surfaces compared to the cis isomer. This stability may correlate with its biological activity, suggesting that selective synthesis of one isomer over another could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-difluoro-2-butene, and how can reaction conditions influence regioselectivity?

- Methodology : Synthesizing this compound requires careful control of fluorination and elimination steps. For example, halogen exchange reactions using fluorinating agents like KF or AgF on 1,4-dichloro-2-butene precursors can yield the desired product. Temperature and solvent polarity are critical: lower temperatures (e.g., −20°C) minimize side reactions, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency . Computational tools, such as reaction pathway prediction software (similar to those described for nitrobenzene derivatives in ), can help identify viable routes by analyzing thermodynamic feasibility and steric effects.

Q. How can spectroscopic techniques (e.g., IR, NMR) distinguish this compound from its isomers?

- Methodology :

- IR Spectroscopy : The C-F stretching vibrations in fluoroalkenes typically appear between 1000–1300 cm⁻¹. The absence of C-Cl stretches (which occur at ~600–800 cm⁻¹) confirms successful fluorination. Compare with hexafluoro-2-butene IR data ( ), where strong C-F absorptions dominate .

- ¹⁹F NMR : Chemical shifts for vinylic fluorine atoms in this compound are expected near −100 to −150 ppm (vs. CFCl₃), distinct from allylic or aromatic fluorine environments ( ).

- ¹H NMR : The coupling constant (J) between trans-vinylic protons (~15–18 Hz) can differentiate cis/trans isomers.

Q. What are the challenges in isolating cis- and trans-1,4-difluoro-2-butene isomers?

- Methodology : Separation relies on chromatographic techniques. Gas chromatography (GC) with polar stationary phases (e.g., PEG) or high-performance liquid chromatography (HPLC) using chiral columns can resolve isomers. Adjusting mobile phase polarity (e.g., hexane/ethanol gradients) improves resolution, as demonstrated for dichlorobutene isomers (). Freeze distillation may also exploit differences in melting points .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in Diels-Alder reactions?

- Methodology : Fluorine’s electron-withdrawing nature reduces electron density in the diene, slowing reaction rates with electron-deficient dienophiles. Kinetic studies (e.g., monitoring reaction progress via UV-Vis or LC-MS) can quantify this effect. Compare with non-fluorinated analogs (e.g., 1,3-butadiene) to isolate electronic contributions. Computational modeling (DFT) of frontier molecular orbitals (HOMO/LUMO) provides mechanistic insights .

Q. What contradictions exist in reported thermodynamic data (e.g., ΔfH°) for this compound, and how can they be resolved?

- Methodology : Discrepancies in enthalpy values may arise from experimental setups (e.g., gas-phase vs. solution measurements). Re-evaluate data using bomb calorimetry for gas-phase ΔfH° and compare with computational results (e.g., G4 thermochemical calculations). Cross-validate with IR spectroscopy to confirm molecular stability during measurements, as done for 1,2-difluorobenzene ( ). Contradiction analysis frameworks ( ) recommend systematic error tracing (e.g., purity checks via GC-MS) .

Q. How can this compound be functionalized for pharmaceutical intermediates while retaining stereochemical integrity?

- Methodology : Fluorinated alkenes are valuable in drug synthesis due to their metabolic stability. For example, photochemical [2+2] cycloaddition with electron-rich partners (e.g., enol ethers) requires UV light and triplet sensitizers (e.g., acetone). Monitor stereochemistry via X-ray crystallography or NOESY NMR. Challenges include avoiding radical side reactions; additives like TEMPO can suppress these .

Key Notes

- Synthesis : Prioritize stepwise fluorination to avoid overhalogenation.

- Analysis : Combine NMR and IR for unambiguous structural confirmation.

- Data Gaps : Experimental ΔfH° and toxicity profiles require further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.